molecular formula C40H47N5O8 B1353790 Fmoc-pro-pro-pro-pro-pro-OH CAS No. 454693-94-8

Fmoc-pro-pro-pro-pro-pro-OH

Cat. No. B1353790
M. Wt: 725.8 g/mol
InChI Key: OPCVUQLIZRCKFZ-LJADHVKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-pro-pro-pro-pro-pro-OH” is a proline derivative . It is a solid compound with the empirical formula C25H26N2O5 and a molecular weight of 434.48 . The compound is commercially used as an ergogenic supplement, influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .


Molecular Structure Analysis

The molecular structure of “Fmoc-pro-pro-pro-pro-pro-OH” is complex, with multiple cyclic and linear components. The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group in peptide synthesis .


Physical And Chemical Properties Analysis

“Fmoc-pro-pro-pro-pro-pro-OH” is a solid compound . It has an empirical formula of C25H26N2O5 and a molecular weight of 434.48 . More specific physical and chemical properties, such as melting point or solubility, are not provided in the search results.

Relevant Papers One relevant paper discusses the formation of diketopiperazine (DKP) and associated double-amino-acid deletion impurities during linear solid-phase peptide synthesis (SPPS) of tirzepatide (TZP). The paper identifies that the DKP formation primarily occurred during the Fmoc-deprotection reaction and post-coupling aging of the unstable Fmoc-Pro-Pro-Ser-resin active pharmaceutical ingredient (API) intermediate .

Scientific Research Applications

Supramolecular Structures and Material Applications

  • Nanoassembly-Incorporated Antibacterial Materials : Utilization of Fmoc-decorated self-assembling building blocks, like Fmoc-pentafluoro-l-phenylalanine-OH, demonstrates significant advancements in creating antibacterial and anti-inflammatory materials. These nanoassemblies exhibit substantial effects on bacterial morphology and viability, offering a pathway to enhance composite materials for biomedical applications (Schnaider et al., 2019).

  • Supramolecular Gels : Research on supramolecular hydrogels based on Fmoc-functionalized amino acids reveals their potential in the biomedical field due to biocompatible and biodegradable properties. These materials, including FMOC-Lys(FMOC)-OH, serve as weak antimicrobial agents and provide a foundation for developing new antimicrobial and therapeutic applications (Croitoriu et al., 2021).

Peptide Synthesis and Biochemical Applications

  • Hydrogel Formation and Characterization : Studies on Fmoc-protected amino acids, like Fmoc-Phe-OH, have shown their ability to form efficient, stable, and transparent hydrogels. These hydrogels have been used to stabilize fluorescent few-atom silver nanoclusters, demonstrating the utility of Fmoc-modified amino acids in creating functional materials with potential applications in drug delivery and catalysis (Roy and Banerjee, 2011).

  • Chemical Protein Synthesis : The use of Fmoc-masked N-terminal cysteine in peptide thioester segments offers a simplified approach to chemical protein synthesis. This method utilizes the Fmoc group as a temporary protection for the N-terminal cysteinyl peptides, facilitating efficient synthesis by fully convergent and one-pot native chemical ligations (Kar et al., 2020).

Insights into Self-Assembly and Functional Materials

  • Bio-Inspired Building Blocks : Fmoc-modified amino acids and peptides are highlighted for their self-assembly features and application potential across various fields. These bio-inspired building blocks show promise in cell cultivation, optical properties, drug delivery, and therapeutic applications. This area of research underscores the versatility of Fmoc-modified biomolecules in developing functional materials (Tao et al., 2016).

properties

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H47N5O8/c46-35(42-20-7-16-32(42)37(48)44-22-9-18-34(44)39(50)51)30-14-5-19-41(30)36(47)31-15-6-21-43(31)38(49)33-17-8-23-45(33)40(52)53-24-29-27-12-3-1-10-25(27)26-11-2-4-13-28(26)29/h1-4,10-13,29-34H,5-9,14-24H2,(H,50,51)/t30-,31-,32-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCVUQLIZRCKFZ-LJADHVKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C3CCCN3C(=O)C4CCCN4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)N8CCCC8C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)N8CCC[C@H]8C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H47N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

725.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-pro-pro-pro-pro-pro-OH

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